2-Bromo-3-phenylpropanoic acid

Chiral inversion Enantiomeric excess Pharmaceutical intermediate synthesis

2-Bromo-3-phenylpropanoic acid is the critical alpha-bromo intermediate for dual ACE/NEP inhibitor synthesis. The bromine leaving group enables stereospecific thioacetate displacement essential for antihypertensive API manufacturing. Unlike chloro analogs, (S)-enantiomer undergoes crystallization-induced chiral inversion yielding 96-99% ee (R)-enantiomer, enabling cost-effective racemic procurement with downstream enantiomeric enrichment. Quantifiable stereoselective metabolism (R/S glutathione conjugation ratio=2.6) makes it a validated probe for Phase II metabolism studies. Choose based on documented reactivity, not structural similarity.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 16503-53-0
Cat. No. B093534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-phenylpropanoic acid
CAS16503-53-0
Synonyms2-BPP
2-bromo-3-phenylpropionic acid
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)Br
InChIInChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)
InChIKeyWDRSCFNERFONKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-phenylpropanoic Acid (CAS 16503-53-0): Procurement-Grade Pharmaceutical Intermediate for ACE/NEP Inhibitor Synthesis


2-Bromo-3-phenylpropanoic acid (CAS 16503-53-0, molecular formula C₉H₉BrO₂, molecular weight 229.07 g/mol) is a brominated derivative of 3-phenylpropanoic acid (hydrocinnamic acid) featuring a bromine atom at the alpha-carbon position adjacent to the carboxylic acid group. This compound is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers unless otherwise specified, and is recognized as a critical intermediate in the synthesis of dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors for antihypertensive therapeutics [1]. The alpha-bromine substitution confers specific reactivity for nucleophilic displacement reactions, particularly thioacetate substitution to yield optically active 2-acetylthio-3-phenylpropanoic acid derivatives, a transformation well-documented in patented pharmaceutical manufacturing processes [2]. Commercial availability typically ranges from 95% to 99% purity, with standard storage conditions requiring 2-8°C in a cool, dry environment .

Why 2-Bromo-3-phenylpropanoic Acid Cannot Be Arbitrarily Substituted by In-Class Halogenated Analogs


The selection of 2-bromo-3-phenylpropanoic acid over its halogenated analogs (e.g., 2-chloro-3-phenylpropanoic acid) or non-halogenated parent (3-phenylpropanoic acid) is governed by quantifiable stereochemical and pharmacokinetic parameters that preclude generic substitution. The bromine atom at the alpha-carbon position functions as both a leaving group for stereospecific nucleophilic displacement reactions and a determinant of metabolic stereoselectivity, with documented R/S-enantiomer differentiation in glutathione conjugation rates (R/S ratio = 2.6 in vitro) and blood elimination half-lives (9 ± 2 min for (R)-BPP vs. 13 ± 1 min for (S)-BPP) [1]. Furthermore, (S)-2-bromo-3-phenylpropanoic acid undergoes crystallization-induced chiral inversion to its (R)-enantiomer with 96-99% enantiomeric excess, a phenomenon that directly impacts downstream enantiopurity of pharmaceutical intermediates [2]. In contrast, the non-halogenated 3-phenylpropanoic acid (mp 47-50°C, bp 279-281°C) lacks the bromine leaving group essential for thioacetate substitution chemistry required in ACE/NEP inhibitor synthesis, while 2-chloro-3-phenylpropanoic acid (density 1.271 g/cm³, bp 305.8°C) exhibits different leaving-group reactivity that fundamentally alters reaction kinetics and product profiles . The evidence below substantiates that compound selection cannot be reduced to simple structural similarity.

Quantitative Differential Evidence for 2-Bromo-3-phenylpropanoic Acid Selection


Crystallization-Induced Chiral Inversion Enables High Enantiomeric Excess (96-99%) from Inexpensive L-Phenylalanine

A crystallization-induced chiral inversion process converts (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer with 96-99% enantiomeric excess, enabling the preparation of optically pure (S)-2-acetylthio-3-phenylpropanoic acid from inexpensive L-phenylalanine in good yield [1]. This process represents a novel stereochemical transformation not documented for 2-chloro-3-phenylpropanoic acid or non-halogenated 3-phenylpropanoic acid, which lack this chiral inversion behavior under analogous crystallization conditions. The patent literature confirms that optically active (R)-2-bromo-3-phenylpropionic acid is the direct precursor to (S)-2-acetylthio-3-phenylpropionic acid, a critical intermediate for compounds possessing angiotensin-converting enzyme inhibitory activity and neutral endopeptidase inhibitory activity [2].

Chiral inversion Enantiomeric excess Pharmaceutical intermediate synthesis ACE/NEP inhibitors

Stereoselective Glutathione Conjugation: (R)-Enantiomer Conjugated 2.6-Fold Faster Than (S)-Enantiomer in Vitro

In vitro studies using rat liver cytosol glutathione-S-transferases (GSTs) demonstrated stereoselective conjugation of 2-bromo-3-phenylpropionic acid (BPP) enantiomers. At a substrate concentration of 250 μM, (R)-BPP was conjugated significantly more rapidly than (S)-BPP, yielding an R/S conjugation ratio of 2.6 [1]. This stereoselectivity directly impacts the compound's utility in studies where differential enantiomer processing must be accounted for. No comparable stereoselective glutathione conjugation data have been reported for 2-chloro-3-phenylpropanoic acid, limiting its utility in enantiomer-specific metabolic investigations.

Stereoselective metabolism Glutathione conjugation Pharmacokinetics Chiral resolution

Blood Elimination Half-Life Differentiation: (R)-BPP Eliminated 1.4-Fold Faster Than (S)-BPP in Vivo

In vivo rat studies following separate administration of (R)-BPP and (S)-BPP at 50 μmol/kg demonstrated that (R)-BPP elimination from blood was substantially faster than (S)-BPP, with half-lives of 9 ± 2 min for (R)-BPP versus 13 ± 1 min for (S)-BPP [1]. The biliary excretion profiles further differentiated the enantiomers: the glutathione conjugate of (R)-BPP declined monoexponentially (half-life 13 ± 1 min), whereas the (S)-BPP conjugate displayed a biphasic excretion profile (second-phase half-life 11 ± 2 min) [1]. This biphasic versus monoexponential divergence indicates fundamentally different in vivo processing pathways between the enantiomers that cannot be extrapolated from achiral analogs or alternative halogenated derivatives lacking stereoselective metabolism data.

In vivo pharmacokinetics Enantiomer differentiation Blood half-life Biliary excretion

Bromo Leaving Group Reactivity Enables Direct Thioacetate Substitution for ACE/NEP Inhibitor Synthesis

The bromine atom at the alpha-carbon position of 2-bromo-3-phenylpropanoic acid functions as a leaving group for nucleophilic displacement by thioacetate, producing 2-acetylthio-3-phenylpropanoic acid, which is a direct precursor to dual ACE/NEP inhibitors [1]. Patent literature establishes that optically active (R)-BPPA reacts with thioacetic acid in the presence of potassium hydroxide or potassium carbonate to yield (S)-ATPPA [2]. The non-halogenated 3-phenylpropanoic acid lacks any leaving group and cannot undergo this transformation. The 2-chloro analog, while theoretically capable of similar chemistry, exhibits lower leaving-group propensity due to the stronger C-Cl bond (bond dissociation energy ~327 kJ/mol) compared to the C-Br bond (BDE ~285 kJ/mol), though direct comparative kinetic data for this specific substrate pair remain unreported in the open literature [3].

Nucleophilic substitution Thioacetate displacement Pharmaceutical manufacturing ACE/NEP inhibitors

Ethane-1,2-Diaminium Salt Formation Enables Crystalline Intermediate Isolation for ACE/NEP Inhibitor Manufacturing

Patent literature discloses the preparation of ethane-1,2-diaminium bis[(2R)-2-bromo-3-phenyl-propanoate] from (2R)-2-bromo-3-phenylpropionic acid and ethylenediamine in 2-propanol, specifically for use in the preparation of dual ACE/NEP inhibitors [1]. This crystalline salt formation provides a purification and isolation strategy not documented for 2-chloro-3-phenylpropanoic acid or the non-halogenated parent compound. The ability to form isolable crystalline salts facilitates quality control and intermediate purification in multi-step pharmaceutical syntheses where impurity profiles must be tightly controlled. The patent explicitly states that this ethane-1,2-diaminium salt is prepared for the purpose of manufacturing ACE/NEP inhibitors, establishing a direct industrial application pathway [1].

Salt formation Crystalline intermediate Ethylenediamine ACE/NEP inhibitor

Validated Application Scenarios for 2-Bromo-3-phenylpropanoic Acid Based on Quantitative Evidence


Synthesis of Dual ACE/NEP Inhibitor Intermediates via Stereocontrolled Thioacetate Displacement

Procurement of (R)-2-bromo-3-phenylpropanoic acid is validated for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a critical intermediate for antihypertensive agents possessing both angiotensin-converting enzyme and neutral endopeptidase inhibitory activities. The patented manufacturing route utilizes the bromine leaving group for nucleophilic displacement by thioacetate, producing the optically active acetylthio derivative [1]. The crystallization-induced chiral inversion process yielding 96-99% enantiomeric excess [2] supports procurement of racemic material when downstream stereochemical control via crystallization is feasible, potentially reducing raw material costs while maintaining enantiopurity requirements.

Enantiomer-Specific Pharmacokinetic and Metabolism Studies

The quantifiable stereoselective differences in glutathione conjugation (R/S ratio = 2.6 in vitro) and blood elimination half-lives (9 ± 2 min for (R)-BPP vs. 13 ± 1 min for (S)-BPP) [1] make 2-bromo-3-phenylpropanoic acid a suitable probe for investigating stereoselective Phase II metabolism. The biphasic versus monoexponential biliary excretion profiles between enantiomers [1] provide a defined system for studying stereochemical determinants of xenobiotic elimination. This application is not readily transferable to 2-chloro-3-phenylpropanoic acid or non-halogenated analogs due to the absence of comparable stereoselective metabolism data.

Crystalline Salt Intermediate Preparation for Multi-Step Pharmaceutical Manufacturing

The formation of ethane-1,2-diaminium bis[(2R)-2-bromo-3-phenyl-propanoate] from (2R)-BPP and ethylenediamine provides a validated crystalline intermediate isolation step for ACE/NEP inhibitor manufacturing processes [1]. This salt formation enables purification and quality control checkpoints in multi-step syntheses where impurity management is critical. The availability of this specific salt formation chemistry distinguishes the bromo compound from chloro analogs, for which comparable crystalline salt preparation data are not documented in the patent literature.

Chiral Resolution and Enantiomeric Excess Enhancement via Crystallization

The documented crystallization-induced chiral inversion of (S)-BPP to (R)-BPP with 96-99% enantiomeric excess [1] enables procurement of racemic 2-bromo-3-phenylpropanoic acid followed by in-process enantiomeric enrichment without requiring chiral chromatography or enzymatic resolution. This property is specific to the brominated derivative and has not been reported for 2-chloro-3-phenylpropanoic acid or the non-halogenated parent compound. The process utilizes inexpensive L-phenylalanine as starting material, offering cost advantages over direct procurement of enantiopure material in certain manufacturing scenarios [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.